Home > Products > Screening Compounds P110249 > Epoprostenol sodium
Epoprostenol sodium - 61849-14-7

Epoprostenol sodium

Catalog Number: EVT-267494
CAS Number: 61849-14-7
Molecular Formula: C20H31NaO5
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flolan, also known as epoprostenol sodium, is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [, ] Prostacyclin is produced by the vascular endothelium and plays a crucial role in regulating blood pressure and inhibiting platelet aggregation. [, ] Epoprostenol sodium replicates these functions, making it a valuable tool in scientific research related to cardiovascular and pulmonary diseases. [, ]

Future Directions
  • Developing More Stable Formulations: Research aims to develop formulations with enhanced stability at room temperature, reducing the need for refrigeration and facilitating easier handling and storage. [, , ] This could lead to improved convenience and accessibility for researchers using epoprostenol sodium in their investigations.

  • Exploring Novel Drug Delivery Systems: Research seeks to develop alternative drug delivery systems for epoprostenol sodium, potentially including inhalable or subcutaneous formulations, to enhance patient comfort and compliance while minimizing adverse effects. [, , ] Such advancements could broaden the application of epoprostenol sodium in research and clinical settings.

  • Personalized Medicine Approaches: Future research might focus on identifying biomarkers that predict individual responses to epoprostenol sodium, facilitating personalized therapy selection and improving treatment outcomes in various conditions. [, ] This could usher in an era of precision medicine, tailoring epoprostenol sodium therapy to individual patient needs.

  • Investigating Combination Therapies: Research could explore the efficacy of epoprostenol sodium in combination with other therapeutic agents, potentially targeting multiple pathways involved in diseases like pulmonary hypertension. [, ] Such combination therapies could hold the key to more effective and comprehensive treatment strategies.

Nitric Oxide (NO)

    Compound Description: Nitric oxide is a gaseous signaling molecule that acts as a potent vasodilator. It exerts its effects by binding to and activating soluble guanylyl cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation [].

    Relevance: Nitric oxide is often studied alongside epoprostenol sodium as both are potent pulmonary vasodilators and used in similar clinical settings, such as refractory hypoxia and pulmonary hypertension []. While their mechanisms of action differ, both ultimately lead to vasodilation and improved blood flow [].

Iloprost

    Compound Description: Iloprost is a synthetic analog of prostacyclin with vasodilatory and platelet aggregation inhibitory properties. It is a more stable compound compared to epoprostenol sodium [, ].

    Relevance: Iloprost shares a similar mechanism of action with epoprostenol sodium, acting as a prostacyclin receptor agonist [, ]. It is considered a treatment alternative to epoprostenol sodium, particularly for long-term treatment, due to its improved stability and various delivery methods including inhalation and intravenous administration [, ].

Treprostinil Sodium

    Compound Description: Treprostinil sodium is a stable, long-acting prostacyclin analog that functions as a vasodilator and inhibitor of platelet aggregation [, ]. It is administered via continuous subcutaneous infusion [].

    Relevance: Treprostinil sodium, similar to epoprostenol sodium, exerts its therapeutic effect by acting as a prostacyclin receptor agonist [, ]. It is considered an alternative to epoprostenol sodium, especially for long-term treatment, as it offers improved stability and more convenient subcutaneous administration compared to the continuous intravenous infusion required for epoprostenol sodium [].

Beraprost Sodium

    Compound Description: Beraprost sodium is an orally active prostacyclin analog with vasodilatory and platelet aggregation inhibitory effects [].

    Relevance: Beraprost sodium shares the same mechanism of action as epoprostenol sodium, targeting prostacyclin receptors for vasodilation []. It offers the advantage of oral administration compared to the intravenous route required for epoprostenol sodium, potentially improving patient convenience and compliance [].

Bosentan

    Compound Description: Bosentan is an oral endothelin receptor antagonist used to treat pulmonary arterial hypertension [, ]. It acts by blocking the binding of endothelin-1, a potent vasoconstrictor, to its receptors, leading to vasodilation [].

    Relevance: Although bosentan has a different mechanism of action compared to epoprostenol sodium, both are used in the treatment of pulmonary arterial hypertension and aim to achieve vasodilation [, ]. Bosentan is an oral medication, offering greater convenience compared to the intravenous route of epoprostenol sodium [, ].

6-keto-Prostacyclin F1α (kPF)

    Compound Description: 6-keto-Prostacyclin F1α (kPF) is a primary metabolite of epoprostenol sodium [, ]. It is used as a marker for epoprostenol sodium pharmacokinetics due to the short half-life of the parent drug [, ].

    Relevance: Measuring kPF levels provides valuable information about epoprostenol sodium's pharmacokinetic properties, allowing researchers to assess the drug's absorption, distribution, metabolism, and excretion [, ].

6,15-diketo-13,14-dihydro-Prostacyclin F1α (ddPF)

    Compound Description: 6,15-diketo-13,14-dihydro-prostacyclin F1α (ddPF) is another primary metabolite of epoprostenol sodium [, ]. Similar to kPF, it serves as a marker for the drug's pharmacokinetic profile [, ].

    Relevance: Monitoring ddPF levels, along with kPF, helps determine the pharmacokinetic parameters of epoprostenol sodium [, ]. This information is crucial for understanding the drug's behavior in the body and optimizing its dosage regimen [, ].

Source and Classification

Epoprostenol sodium is classified as a prostaglandin analog. It is synthesized from arachidonic acid, which is released from membrane phospholipids and converted into prostacyclin via the cyclooxygenase pathway. The compound's chemical formula is C20H30NaO5C_{20}H_{30}NaO_5, with a molecular weight of approximately 374.45 g/mol .

Synthesis Analysis

The synthesis of epoprostenol sodium involves several steps, starting from arachidonic acid. The process typically includes:

  1. Conversion of Arachidonic Acid: Arachidonic acid undergoes enzymatic conversion through cyclooxygenase enzymes to form prostacyclin.
  2. Chemical Modification: The naturally occurring prostacyclin is then chemically modified to produce epoprostenol sodium, which enhances its stability and solubility.
  3. Salt Formation: Epoprostenol is converted into its sodium salt form, which improves its pharmacokinetic properties for intravenous administration.

Recent advancements have focused on enhancing the stability of epoprostenol sodium formulations by modifying excipients such as glycine and introducing L-arginine, which helps maintain potency over extended periods .

Molecular Structure Analysis

Epoprostenol sodium's molecular structure features a bicyclic core typical of prostaglandins, characterized by:

  • Functional Groups: It contains multiple hydroxyl groups (-OH) and an epoxy group (–O–), which are crucial for its biological activity.
  • Chirality: The compound has several chiral centers, contributing to its specific biological interactions.

The structural representation can be summarized as:

Epoprostenol Sodium= S Z 6 9 epoxy 11 15 dihydroxyprosta 5 13 dien 1 oic acid sodium salt\text{Epoprostenol Sodium}=\text{ S Z 6 9 epoxy 11 15 dihydroxyprosta 5 13 dien 1 oic acid sodium salt}

This structure allows for interaction with specific receptors in vascular smooth muscle cells, leading to vasodilation .

Chemical Reactions Analysis

Epoprostenol sodium undergoes various chemical reactions that are significant for its therapeutic applications:

  1. Decomposition Reactions: Epoprostenol is sensitive to light and temperature, leading to hydrolysis and degradation if not stored properly.
  2. Receptor Binding: The compound interacts with prostacyclin receptors (IP receptors), triggering intracellular signaling pathways that result in smooth muscle relaxation and inhibition of platelet aggregation.
  3. Stability Studies: Research indicates that formulations containing L-arginine show improved thermal stability compared to those with glycine, allowing for longer shelf-life without compromising efficacy .
Mechanism of Action

Epoprostenol sodium exerts its effects primarily through the following mechanisms:

  • Vasodilation: It activates adenylate cyclase via IP receptors on vascular smooth muscle cells, leading to increased cyclic adenosine monophosphate levels. This results in relaxation of smooth muscles and subsequent vasodilation.
  • Inhibition of Platelet Aggregation: By increasing cyclic adenosine monophosphate levels in platelets, epoprostenol inhibits their aggregation, reducing thrombus formation.

These mechanisms are critical in managing conditions like pulmonary arterial hypertension, where reduced vascular resistance can significantly improve patient outcomes .

Physical and Chemical Properties Analysis

Epoprostenol sodium exhibits several important physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white powder or crystalline solid.
  • Solubility: Highly soluble in water due to the presence of ionic groups (sodium salt), making it suitable for intravenous administration.
  • Stability: Formulations must be protected from light and stored at controlled temperatures to prevent degradation. Stability studies have shown that reconstituted solutions maintain potency under specific conditions .
Applications

Epoprostenol sodium has several critical applications in medicine:

  1. Treatment of Pulmonary Arterial Hypertension: It is used as a continuous intravenous infusion for patients with severe pulmonary arterial hypertension, improving exercise capacity and hemodynamic parameters.
  2. Cardiovascular Disorders: Its vasodilatory effects make it useful in managing acute coronary syndromes and other cardiovascular conditions where reduced vascular resistance is beneficial.
  3. Research Applications: Epoprostenol sodium serves as a valuable tool in pharmacological research to study vascular biology and platelet function.
Molecular Mechanisms of Action in Pulmonary Arterial Hypertension (PAH)

Prostacyclin Receptor (IP Receptor) Activation and Downstream Signaling Pathways

Epoprostenol sodium functions as a synthetic analog of endogenous prostacyclin (PGI₂), binding with high affinity to the G-protein-coupled prostacyclin receptor (IP receptor) on pulmonary vascular endothelial and smooth muscle cells. This binding triggers conformational changes in the receptor's transmembrane domains, facilitating the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit subsequently stimulates membrane-bound adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic adenosine monophosphate (cAMP) [1] [7]. The resulting cAMP surge acts as a critical second messenger, initiating two parallel signaling cascades:

  • Protein Kinase A (PKA) Activation: cAMP binds to regulatory subunits of PKA, releasing catalytic subunits that phosphorylate target proteins. In pulmonary artery smooth muscle cells (PASMCs), PKA-mediated phosphorylation inhibits Rho kinase (ROCK), reducing cytoskeletal tension and promoting actin-myosin dissociation [9].
  • Exchange Protein Activated by cAMP (Epac) Activation: Epac isoforms (Epac1/Epac2) regulate Rap1 GTPase activity, enhancing cell adhesion molecule expression and barrier integrity in pulmonary endothelium. This pathway suppresses endothelial permeability and inhibits endothelial-mesenchymal transition (EndMT), a contributor to vascular remodeling [7] [9].

Table 1: Downstream Effectors of IP Receptor Activation by Epoprostenol Sodium

Effector MoleculeBiological ActionFunctional Outcome
Gαs proteinActivates adenylyl cyclaseIncreased cAMP synthesis
PKAPhosphorylates MLCK, ROCKReduced actomyosin contractility
EpacActivates Rap1 GTPaseEnhanced endothelial barrier function
cAMP Response Element-Binding Protein (CREB)Transcriptional regulationSuppression of pro-inflammatory genes

These pathways collectively counteract pulmonary vasoconstriction and endothelial dysfunction, hallmarks of PAH pathophysiology [1] [9].

Modulation of Cyclic AMP-Dependent Vasodilation and Platelet Inhibition

Elevated intracellular cAMP levels induced by epoprostenol sodium orchestrate vasodilation through precise ion channel regulation in PASMCs:

  • Potassium Channel Activation: PKA phosphorylates voltage-gated (Kv) and calcium-activated (KCa) potassium channels, increasing K⁺ efflux. This hyperpolarizes the cell membrane, reducing the activity of L-type voltage-dependent calcium channels (VDCC) and diminishing cytoplasmic Ca²⁺ influx. Lower Ca²⁺ concentrations prevent calmodulin-mediated activation of myosin light chain kinase (MLCK), thereby relaxing vascular smooth muscle [7] [9].
  • Store-Operated Calcium Entry (SOCE) Inhibition: Epoprostanol suppresses stromal interaction molecule 1 (STIM1)-mediated calcium release-activated calcium (CRAC) channel activity, preventing store-operated calcium entry and further reducing intracellular Ca²⁺ [9].

Simultaneously, epoprostenol exerts potent anti-thrombotic effects:

  • Platelet cAMP Elevation: IP receptor activation in platelets boosts intracellular cAMP, inhibiting glycoprotein IIb/IIIa receptor activation and fibrinogen binding. This disrupts platelet aggregation and microparticle release [1].
  • Thromboxane A₂ (TXA₂) Antagonism: By counteracting TXA₂-induced platelet activation, epoprostenol restores the prostacyclin-thromboxane balance, mitigating thrombotic microangiopathy in pulmonary arterioles [1] [7].

Table 2: Mechanisms of cAMP-Mediated Vasodilation and Platelet Inhibition

Target CellcAMP-Dependent MechanismPhysiological Effect
PASMCsKv/KCa channel activation → Membrane hyperpolarizationReduced Ca²⁺ influx → Vasodilation
PASMCsSTIM1/CRAC channel inhibitionAttenuated store-operated Ca²⁺ entry
PlateletsPKA-mediated GPIIb/IIIa inhibitionSuppressed platelet aggregation
PlateletsTXA₂ pathway antagonismReduced thrombus formation

Apoptotic Induction in Pulmonary Artery Smooth Muscle Cells (PASMCs) via FasL Upregulation

Pathological PASMC proliferation is a hallmark of PAH-driven vascular remodeling. Epoprostenol sodium counteracts this by inducing apoptosis through Fas/Fas ligand (FasL) signaling:

  • FasL Upregulation: Binding of epoprostenol to IP receptors on PASMCs activates the cAMP/PKA axis, increasing transcription of the FasL gene via CREB phosphorylation. Surface expression of FasL engages Fas (CD95) receptors on adjacent PASMCs, initiating the extrinsic apoptotic pathway [1] [3].
  • Caspase Cascade Activation: Fas-FasL trimerization recruits Fas-associated death domain (FADD) and procaspase-8, forming the death-inducing signaling complex (DISC). Active caspase-8 cleaves executioner caspases (caspase-3/7), which degrade nuclear laminins and activate DNA endonucleases, culminating in apoptotic cell death [3].

Notably, epoprostenol enhances the sensitivity of PAH-PASMCs to FasL-mediated apoptosis by upregulating IP receptor expression. Preclinical studies demonstrate that 24-hour epoprostenol exposure (1.0 ng/mL) increases FasL expression by 3.2-fold compared to untreated PAH-PASMCs, reducing cell viability by 68% [1]. This pathway selectively targets hyperproliferative PASMCs without affecting quiescent cells.

Table 3: Apoptotic Pathway Components Modulated by Epoprostenol Sodium

Molecular TargetEffect of EpoprostenolDownstream Consequence
IP receptorUpregulationEnhanced FasL transcription
FasL (CD178)Increased expressionDISC complex formation
Caspase-8ActivationCleavage of executioner caspases
Bcl-2 family proteinsDownregulation of Bcl-xLMitochondrial cytochrome c release

Antagonism of Endothelin-1 and Thromboxane A₂ Pathways

Epoprostenol sodium indirectly antagonizes vasoconstrictive pathways through receptor crosstalk and second messenger interactions:

  • Endothelin-1 (ET-1) Suppression: ET-1 activates ETA receptors on PASMCs, triggering Gαq-mediated phospholipase C (PLC) activation. PLC hydrolyzes PIP₂ into IP₃ and diacylglycerol (DAG), inducing Ca²⁺ release from sarcoplasmic reticulum and protein kinase C (PKC) activation. Epoprostenol counteracts this via:
  • cAMP-Dependent Inhibition: PKA phosphorylates ETA receptors, impairing Gαq coupling and reducing IP₃ generation [4] [7].
  • Transcriptional Regulation: Epoprostenol reduces preproendothelin-1 mRNA expression in endothelial cells, decreasing ET-1 synthesis [4] [8].
  • Thromboxane A₂ (TXA₂) Pathway Antagonism: TXA₂ binds to thromboxane prostanoid (TP) receptors, activating Gα12/13-RhoA-ROCK signaling. Epoprostenol inhibits this pathway via:
  • Receptor Crosstalk: IP receptor activation induces TP receptor heterodimerization, blunting Gα12/13 signaling [7].
  • cAMP-Mediated ROCK Suppression: PKA phosphorylates ROCK at inhibitory sites, reducing myosin phosphatase targeting and vasoconstriction [1] [9].

Genetic polymorphisms in ET-1 pathway components (e.g., rs11157866 in G-protein subunits) may influence patient responses to vasodilators, though epoprostenol's broad pathway antagonism remains effective across genotypes [4].

Table 4: Vasoconstrictive Pathways Antagonized by Epoprostenol Sodium

PathwayKey MediatorsMechanism of Antagonism
Endothelin-1ETA receptor, Gαq, PLC, IP₃PKA-mediated ETA receptor desensitization
Thromboxane A₂TP receptor, RhoA, ROCKTP receptor heterodimerization; ROCK inhibition
RhoA/ROCKRhoA GTPase, ROCK, MLC phosphatasePKA phosphorylation of ROCK

Epigenetic Modulation of Vascular Remodeling Biomarkers

Emerging evidence indicates epoprostenol sodium influences epigenetic regulators involved in pulmonary vascular remodeling:

  • FABP5/Wnt/β-Catenin Axis: Fatty acid-binding protein 5 (FABP5) is upregulated in Cpc-PH, activating Wnt/β-catenin signaling and driving PASMC fibrosis. Epoprostenol suppresses FABP5 expression via cAMP/PKA, reducing nuclear translocation of β-catenin. This downregulates profibrotic genes (e.g., collagen 1A1, fibronectin) [3]. In vivo, FABP5 inhibition (e.g., via SBFI-26 compound) synergizes with epoprostenol, reducing collagen deposition by 52% in PAH models [3].
  • Circular RNA Modulation: circALMS1, downregulated in PAH-PASMCs, acts as a microRNA sponge for miR-17-3p. Elevated miR-17-3p targets YTHDF2, an m⁶A reader protein that stabilizes proliferative gene transcripts. Epoprostenol upregulates circALMS1 expression, sequestering miR-17-3p and increasing YTHDF2, thereby promoting degradation of proliferative mRNAs [3].
  • Histone Modification: Prolonged epoprostenol exposure enhances histone H3 lysine 27 acetylation (H3K27ac) at promoters of BMPR2 and superoxide dismutase 2 (SOD2), restoring BMPR2 signaling and reducing oxidative stress in endothelial cells [5] [9].

Table 5: Epigenetic Targets of Epoprostenol Sodium in Vascular Remodeling

Epigenetic RegulatorPathwayFunctional Impact
FABP5Wnt/β-catenin signalingReduced collagen deposition and PASMC fibrosis
circALMS1miR-17-3p/YTHDF2 axisDecreased PASMC proliferation
H3K27acBMPR2/SOD2 transcriptionEnhanced endothelial function
DNA methyltransferase 1 (DNMT1)Global DNA methylationReactivation of anti-proliferative genes

These epigenetic modifications position epoprostenol as a disease-modifying agent capable of reversing established vascular pathology in PAH [3] [5] [9].

Table of Compounds Mentioned:

  • Epoprostenol sodium
  • Prostacyclin (PGI₂)
  • Cyclic adenosine monophosphate (cAMP)
  • Endothelin-1 (ET-1)
  • Thromboxane A₂ (TXA₂)
  • Fas Ligand (FasL)
  • Fatty acid-binding protein 5 (FABP5)
  • SBFI-26 (FABP5 inhibitor)
  • circALMS1 (circular RNA)
  • Bosentan
  • Macitentan
  • Ambrisentan
  • Sotatercept

Properties

CAS Number

61849-14-7

Product Name

Epoprostenol sodium

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

LMHIPJMTZHDKEW-UHFFFAOYSA-M

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Epoprostanol
Epoprostenol
Epoprostenol Sodium
Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer
Flolan
Prostacyclin
Prostaglandin I(2)
Prostaglandin I2
Veletri

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.